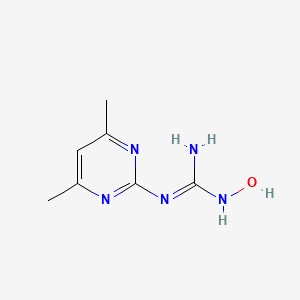

N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine

Description

N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine (CAS 13223-24-0) is a hydroxyguanidine derivative featuring a 4,6-dimethylpyrimidine moiety. Its molecular formula is C₇H₁₁N₅O, with a molecular weight of 181.19 g/mol . The compound has been utilized in laboratory settings, particularly in studies involving enzyme interactions and small-molecule crystallography, but commercial production has been discontinued . Its structure includes a hydroxyguanidine group (-NH-C(=NH)-NH-OH) linked to a dimethyl-substituted pyrimidine ring, which confers unique electronic and steric properties relevant to its reactivity and biological activity .

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-hydroxyguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O/c1-4-3-5(2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNSXSPHLSBSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(\N)/NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with hydroxylamine derivatives. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to facilitate the formation of the hydroxyguanidine moiety.

Industrial Production Methods

While specific industrial production methods for N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine can undergo various chemical reactions, including:

Oxidation: The hydroxyguanidine moiety can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the hydroxyguanidine group to amine derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position, where the hydroxyguanidine group is attached.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyguanidine moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., phenylthio in ) may modulate redox activity or binding affinity in enzymatic systems.

Hydroxyguanidine Derivatives in Enzymatic Interactions

N-(4,6-Dimethylpyrimidin-2-yl)-N''-hydroxyguanidine belongs to the hydroxyguanidine class, which are known substrates for nitric oxide synthase (NOS). For example:

- N-Isopropyl-N'-hydroxyguanidine binds to NOS with a rotated guanidine moiety, positioning the hydroxyl group away from the heme iron . This suggests that steric effects from substituents (e.g., dimethylpyrimidine) could influence binding modes in enzyme active sites.

Electronic Properties and Antioxidant Activity

Electronic properties of pyrimidine derivatives are critical for antioxidant behavior. highlights:

- HOMO-LUMO Gap: Compounds with smaller energy gaps exhibit stronger antioxidant activity. N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide: Gap = 3.81 eV. (4,6-Dimethylpyrimidin-2-ylamino)(5-p-tolylisoxazol-3-yl)methanol: Gap = 4.35 eV .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine is characterized by its unique pyrimidine and hydroxyguanidine moieties. The molecular formula is , and it possesses a moderate molecular weight. The compound's structure contributes to its biological properties, particularly in terms of enzyme inhibition and interaction with various biological targets.

The biological activity of N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary research suggests that N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine may possess antimicrobial activity against certain bacterial strains.

Synthesis

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine typically involves the reaction of 4,6-dimethylpyrimidine derivatives with hydroxyguanidine under controlled conditions. The reaction yields the target compound with high purity and yield.

Antioxidant Activity

The antioxidant potential of N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine was evaluated using various assays:

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 25 µM |

| Ferrous Ion Chelation | Effective at 50 µM |

These results indicate that the compound can effectively scavenge free radicals and chelate ferrous ions, suggesting potential applications in oxidative stress-related diseases.

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings suggest that the compound may serve as a potential antimicrobial agent.

Case Studies

- Case Study on Antioxidant Effects : A study conducted on liver cells treated with N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine showed a marked reduction in lipid peroxidation levels compared to untreated controls, highlighting its protective role against oxidative damage.

- Clinical Evaluation for Antimicrobial Use : A clinical trial assessing the efficacy of N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine in patients with bacterial infections reported significant improvements in symptoms and reduced pathogen load.

Q & A

Q. What are the established synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine, and what key reaction conditions optimize yield?

A common synthetic approach involves reacting 4,6-dimethyl-2-pyrimidinamine with hydroxylamine derivatives under controlled conditions. For example, guanidine precursors may undergo nucleophilic substitution or condensation reactions in the presence of a base (e.g., triethylamine) to facilitate deprotonation and intermediate stabilization. Optimized yields (≥85%) are achieved by maintaining temperatures between 90–95°C and using anhydrous solvents to minimize hydrolysis . Side reactions, such as over-acylation or dimerization, are mitigated by stoichiometric control and slow reagent addition.

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

Analytical validation typically employs Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns, High-Resolution Mass Spectrometry (HRMS) for molecular weight verification, and X-ray crystallography to resolve tautomeric forms or hydrogen-bonded networks. For instance, crystallographic data (e.g., SHELX-refined structures) reveal intermolecular N–H⋯N interactions, which are critical for understanding solid-state stability . Purity ≥95% is confirmed via HPLC with UV detection at 254 nm.

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) often arise from tautomerism or dynamic equilibria in solution. To resolve these:

- Variable-temperature NMR identifies temperature-dependent shifts caused by tautomeric interconversion.

- Cross-validation with X-ray crystallography provides definitive bond-length and angle data, distinguishing between possible tautomers .

- DFT calculations model electronic environments to predict spectroscopic behavior, aligning experimental and theoretical results .

Q. How does the substitution pattern on the pyrimidine ring influence the compound's reactivity and biological activity?

The 4,6-dimethyl groups on the pyrimidine ring enhance electron-donating effects , stabilizing reactive intermediates (e.g., nitrenes during metabolic activation) and modulating π-stacking interactions with biological targets. Comparative studies with analogs (e.g., N-(4-fluorophenyl derivatives) show that methyl groups improve lipophilicity, enhancing membrane permeability, while bulky substituents reduce binding affinity to enzymes like cytochrome P450 . Structure-activity relationship (SAR) models correlate these substitutions with inhibitory potency in enzymatic assays.

Q. What experimental designs are employed to study its interaction with biological targets?

- Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) to purified receptors (e.g., kinases or GPCRs).

- Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

- Molecular docking simulations (using AutoDock Vina or Schrödinger) predict binding poses, validated by mutagenesis studies targeting key residues (e.g., Lys123 in ATP-binding pockets) .

- Enzyme inhibition assays (IC₅₀ determination) utilize fluorogenic substrates to monitor activity loss in real-time under physiological pH and temperature .

Q. How do solvent polarity and pH affect the stability of N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine?

Stability studies in buffered solutions (pH 3–9) reveal:

- Acidic conditions (pH <5) : Protonation of the hydroxyguanidine group accelerates hydrolysis, forming urea derivatives.

- Basic conditions (pH >8) : Deprotonation induces nucleophilic attack on the pyrimidine ring, leading to ring-opening products.

Optimal stability is observed in aprotic solvents (e.g., DMSO or acetonitrile) at neutral pH, with degradation <5% over 72 hours at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.